1-Methylnaphthalene-6-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(5-methylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C13H12O2/c1-9-3-2-4-11-7-10(8-13(14)15)5-6-12(9)11/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
XYBSZRWWMNVECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1 Methylnaphthalene 6 Acetic Acid
Retrosynthetic Analysis and Key Precursors for 1-Methylnaphthalene-6-acetic Acid Synthesis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. oregonstate.eduresearchgate.net It involves breaking down the target molecule into simpler, commercially available precursors. For this compound, the primary disconnection is at the bond between the naphthalene (B1677914) ring and the acetic acid side chain. This suggests that a key precursor would be a 1-methylnaphthalene (B46632) core that can be functionalized at the 6-position.
Another logical disconnection is between the methyl group and the naphthalene ring, pointing to a 6-substituted naphthalene acetic acid derivative as a potential starting material. The most direct precursors, however, are those that allow for the introduction of the acetic acid moiety onto a pre-existing 1-methylnaphthalene scaffold.
Key precursors for the synthesis of this compound include:
1-Methylnaphthalene: This serves as the fundamental building block.
6-substituted 1-methylnaphthalene derivatives: These include compounds where the 6-position is functionalized with a group amenable to conversion into an acetic acid side chain, such as a halogen, a hydroxyl group, or an acetyl group.
Naphthalene-6-acetic acid derivatives: These could potentially be methylated at the 1-position.
Conventional Synthetic Routes for Naphthalene Acetic Acid Derivatives and their Adaptations
Traditional methods for synthesizing naphthalene acetic acid derivatives often serve as a foundation for producing more complex structures like this compound. These routes can be adapted by selecting appropriately substituted starting materials.
Direct Alkylation and Acylation Strategies on Naphthalene Rings
Direct functionalization of the naphthalene ring is a common approach.
Alkylation: The direct alkylation of naphthalene with chloroacetic acid can produce naphthaleneacetic acid. chemicalbook.com However, this reaction often results in low yields, typically around 3-4%. google.com The use of catalysts like potassium bromide can significantly improve the yield by allowing for higher reaction temperatures. google.com A proposed mechanism involves the formation of an intermediate between chloroacetic acid and potassium bromide, which is more reactive towards naphthalene. google.com
Acylation: Friedel-Crafts acylation is a powerful tool for introducing an acetyl group onto the naphthalene ring, which can then be further manipulated to form the acetic acid side chain. google.comgoogle.comrsc.org The reaction of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a classic example. rsc.orgpsu.edu The position of acylation (α versus β) is influenced by reaction conditions such as solvent and reactant concentrations. rsc.orgpsu.edu For instance, in 1,2-dichloroethane, the α/β isomer ratio can change over time. rsc.org The acylation of 2-substituted naphthalenes, such as 2-methoxynaphthalene, can lead to the formation of 6-acyl derivatives. google.comgoogle.com
Side-Chain Elongation and Functional Group Interconversions
These methods involve building the acetic acid side chain from a pre-existing functional group on the naphthalene ring.
Side-Chain Elongation: A common strategy involves the conversion of a methyl group to an acetic acid. For example, 1-methylnaphthalene can be brominated at the methyl group to form 1-(bromomethyl)naphthalene. This can then be reacted with cyanide to produce 1-naphthaleneacetonitrile, which upon hydrolysis yields 1-naphthaleneacetic acid. bu.edu This multi-step process is often more efficient than direct alkylation. google.com Another approach is the Willgerodt-Kindler reaction, which can convert a methyl ketone to a thioamide, followed by hydrolysis to the carboxylic acid. sciencemadness.org
Functional Group Interconversions: This broad category encompasses the transformation of one functional group into another. solubilityofthings.comslideshare.net For instance, a hydroxymethyl group can be converted to a chloromethyl group using thionyl chloride, which can then undergo the reactions described above. bu.edu An aldehyde can be oxidized to a carboxylic acid. The Arndt-Eistert reaction provides a method for one-carbon homologation of a carboxylic acid, converting it to the next higher homolog. vanderbilt.eduorgsyn.org
Advanced Synthetic Approaches to this compound
Modern synthetic chemistry focuses on developing highly selective and efficient methods.
Chemo-, Regio-, and Stereoselective Synthesis Methodologies
Achieving selectivity is crucial in the synthesis of specifically substituted naphthalenes.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound synthesis, this would involve reactions that selectively target a specific position on the naphthalene ring without affecting other functional groups present.
Regioselectivity is the control of the position of the new substituent on the naphthalene ring. The Friedel-Crafts acylation of 2-methoxynaphthalene, for example, can be directed to the 6-position under specific conditions, providing a route to 2-acetyl-6-methoxynaphthalene, a precursor to the NSAID Naproxen. rsc.org The choice of catalyst and solvent can significantly influence the regioselectivity of these reactions.
Stereoselectivity , while not directly applicable to the achiral this compound, is a critical consideration in the synthesis of related chiral naphthalene derivatives. For instance, methods for resolving racemic mixtures of α-methyl-naphthaleneacetic acid derivatives have been developed. google.com
Catalyst Development and Reaction Optimization in Synthesis
The development of new catalysts and the optimization of reaction conditions are key to improving the efficiency and sustainability of synthetic routes.
Catalyst Development: The use of solid acid catalysts, such as zeolites, in Friedel-Crafts acylations offers advantages over traditional Lewis acids like aluminum chloride, including easier separation and reduced corrosion. rsc.org For the direct synthesis of 1-naphthaleneacetic acid from naphthalene and chloroacetic acid, the combination of ferric oxide and potassium bromide has been shown to be an effective catalytic system. stackexchange.com
Reaction Optimization: Optimizing reaction parameters such as temperature, reaction time, and reactant ratios is crucial for maximizing yield and minimizing by-products. For example, in the synthesis of 1-naphthaleneacetic acid, a carefully controlled temperature profile over an extended period leads to the best yields. stackexchange.com Microwave-assisted synthesis has also emerged as a method to accelerate reactions and improve efficiency in processes like esterification. uctm.edu
Green Chemistry Principles and Sustainable Synthesis of Naphthalene Acetic Acid Derivatives
The synthesis of fine chemicals, including naphthalene acetic acid derivatives, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.mahumanjournals.com
Key green chemistry considerations applicable to the synthesis of compounds like this compound include:
Use of Greener Solvents : Traditional organic syntheses often employ volatile and toxic organic solvents. A greener approach involves substituting these with more environmentally benign alternatives, such as water or ionic liquids. imist.mahumanjournals.com For example, some acetylation reactions can be carried out in an aqueous medium, avoiding chlorinated solvents. imist.ma
Catalysis over Stoichiometric Reagents : The use of catalysts is a core principle of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste. For instance, the acylation of 2-methylnaphthalene (B46627) has been demonstrated in a solvent-free micro-channel reactor, offering an environmentally friendly option. humanjournals.com Similarly, the use of catalysts like potassium bromide in the reaction of naphthalene with chloroacetic acid avoids more hazardous reagents. stackexchange.com
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. imist.ma Reactions like the Arndt-Eistert synthesis, while powerful, can have lower atom economy due to the nature of the reagents and byproducts. Evaluating and optimizing reaction pathways to improve atom economy is a key aspect of sustainable synthesis.
Energy Efficiency : Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. The use of microwave irradiation is one technique that can accelerate reactions, often leading to higher yields in shorter times and with less energy input compared to conventional heating. imist.ma
Analytical Verification and Purity Assessment in Synthetic Organic Research
Following the synthesis of an organic compound such as this compound, its identity, structure, and purity must be rigorously confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques. rroij.comoup.comwikipedia.org
Structural Elucidation and Identification
Several analytical methods are indispensable for characterizing a newly synthesized compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for elucidating molecular structure. rroij.com ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Two-dimensional NMR techniques (like COSY and HMBC) can establish the connectivity between atoms, which would be crucial for confirming the substitution pattern on the naphthalene ring of this compound. ijpsjournal.com
Mass Spectrometry (MS) : MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. onlineorganicchemistrytutor.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. ijpsjournal.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. onlineorganicchemistrytutor.com For this compound, characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about conjugated systems within the molecule. onlineorganicchemistrytutor.com The naphthalene ring system gives rise to characteristic absorptions in the UV region.
Purity Assessment
Assessing the purity of the synthesized compound is critical. The primary methods for this include:
High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for separating components of a mixture and quantifying the purity of a substance. se.org.pk A specific HPLC method can be developed using a suitable column (e.g., C18) and mobile phase to resolve this compound from any starting materials, byproducts, or isomers. nih.gov The purity is determined by comparing the peak area of the main product to the total area of all peaks.
Gas Chromatography (GC) : For volatile and thermally stable compounds, GC can be an effective method for purity analysis. onlineorganicchemistrytutor.com The compound may need to be derivatized (e.g., converted to its methyl ester) to increase its volatility for GC analysis.
Melting Point Analysis : A pure crystalline solid typically has a sharp and well-defined melting point. Impurities tend to depress and broaden the melting range, making this a simple yet effective preliminary test of purity. wikipedia.org
The table below summarizes the key analytical techniques and their specific applications in the context of this compound.
| Analytical Technique | Application | Information Obtained | Reference |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed carbon-hydrogen framework, connectivity of atoms, confirmation of isomeric structure. | rroij.comijpsjournal.com |
| Mass Spectrometry (MS) | Identification & Formula Verification | Molecular weight, fragmentation patterns, elemental composition (with HRMS). | ijpsjournal.comonlineorganicchemistrytutor.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., carboxylic acid). | rroij.comonlineorganicchemistrytutor.com |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Separation from impurities, determination of percentage purity. | se.org.pknih.gov |
| Melting Point | Preliminary Purity Check | A sharp melting point indicates high purity. | wikipedia.org |
Biological Activity and Mechanistic Elucidation of 1 Methylnaphthalene 6 Acetic Acid
Plant Growth Regulation by Naphthalene (B1677914) Acetic Acid Derivatives and the Potential Role of 1-Methylnaphthalene-6-acetic Acid
Auxin-like Activity and Plant Hormonal Mimicry
Naphthalene acetic acid (NAA) and its derivatives are synthetic plant hormones that exhibit auxin-like activity, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). unl.eduepa.gov Auxins are a critical class of plant hormones that regulate a wide array of physiological processes essential for plant growth and development. ontosight.aiontosight.ai These processes include cell elongation, cell division, differentiation, root and flower development, and tropic responses. unl.eduontosight.ai The structural resemblance of NAA derivatives to IAA allows them to be recognized by the plant's hormonal signaling pathways, leading to similar physiological responses. unl.edu
The term "auxinic" is used to describe this class of synthetic compounds because they not only resemble IAA structurally but also elicit comparable physiological effects at high concentrations. unl.edu At lower concentrations, they act as plant growth regulators, stimulating cell growth, while at higher concentrations, they can have phytotoxic effects. unl.edu This dose-dependent response is a characteristic feature of auxin activity. unl.edu
The auxin-like activity of NAA and its derivatives makes them valuable tools in agriculture and horticulture for regulating plant growth. ontosight.aiontosight.ai They are used to promote rooting, enhance fruit development, and control flowering. ontosight.aifortunachem.com The specific activity of a particular derivative can be modified by altering its chemical structure, such as through esterification or the addition of functional groups to the naphthalene ring. ontosight.ai These modifications can influence the compound's stability, uptake, and interaction with auxin receptors. ontosight.ai
Specificity and Efficacy of this compound in Plant Physiological Processes
Naphthalene acetic acid (NAA) and its derivatives are known to influence a variety of plant physiological processes due to their auxin-like activity. These compounds play a significant role in promoting adventitious root formation, increasing fruit set, and influencing cell division and elongation. plantgrowthhormones.comnih.govresearchgate.net
Root Development: NAA is widely used to stimulate the formation of adventitious roots in cuttings, which is crucial for vegetative propagation. plantgrowthhormones.comnih.gov Studies have shown that NAA treatment can significantly increase the number and length of roots in various plant species. netjournals.orgresearchgate.net For instance, in tea cuttings, NAA treatment has been observed to promote adventitious root formation, leading to a higher survival rate. nih.gov Similarly, research on Hemarthria compressa demonstrated that a specific concentration of NAA resulted in a higher percentage of rooting and a greater number of adventitious roots. nih.gov The effectiveness of NAA in root induction is often concentration-dependent, with optimal concentrations varying between plant species. nih.govnih.gov
Fruit Set: NAA can also be utilized to increase fruit set and prevent premature fruit drop in various fruit trees. plantgrowthhormones.comgreentreechem.com For example, spraying apple and pear trees with NAA can reduce pre-harvest fruit drop. plantgrowthhormones.comgreentreechem.com In peppers, the application of NAA has been shown to significantly reduce flower drop and improve the fruit set rate, leading to an increased number and weight of fruits. greentreechem.com
| Plant Species | Physiological Process | Observed Effect of NAA | Reference |
|---|---|---|---|
| Tea (Camellia sinensis) | Adventitious Root Formation | Promoted rooting and increased survival rate of cuttings. | nih.gov |
| Hemarthria compressa | Adventitious Root Development | Increased rooting percentage and number of adventitious roots at optimal concentration. | nih.gov |
| Apple and Pear | Fruit Set | Reduced pre-harvest fruit drop. | plantgrowthhormones.comgreentreechem.com |
| Pepper | Fruit Set | Reduced flower drop and increased fruit set, number, and weight. | greentreechem.com |
| Tobacco (Nicotiana tabacum) | Cell Elongation and Division | Stimulated cell elongation at lower concentrations and cell division at higher concentrations. | researchgate.netnih.gov |
Molecular Interactions with Biological Macromolecules and Receptor Binding Investigations
Ligand-Receptor Binding Kinetics and Thermodynamics of Naphthalene Acetic Acid Derivatives
The interaction of naphthalene acetic acid (NAA) with biological macromolecules, particularly DNA, has been a subject of investigation to understand its mechanism of action at a molecular level. Spectroscopic techniques and molecular simulations have been employed to characterize these interactions.
Studies on the binding of NAA to calf thymus DNA (ctDNA) have revealed that the interaction is a mixed quenching process, primarily involving the formation of an NAA-ctDNA complex. nih.gov The binding constant (Ka) for this interaction at 298 K was determined to be 0.60 × 10^5 L mol−1, indicating a strong affinity between NAA and ctDNA. nih.gov The magnitude of this binding constant is suggestive of an intercalation binding mode, where the NAA molecule inserts itself between the base pairs of the DNA double helix. nih.gov
Thermodynamic analysis of the binding process showed that both the change in enthalpy (ΔH) and the change in entropy (ΔS) were positive. nih.gov This indicates that hydrophobic forces are the primary driving force for the reaction between NAA and ctDNA. nih.gov The positive entropy change suggests that the system becomes more disordered upon binding, which is characteristic of hydrophobic interactions where water molecules are released from the interacting surfaces.
Molecular docking simulations have further supported the experimental findings, although the predicted binding energy was slightly lower than the experimentally measured value. nih.gov This discrepancy can be attributed to the limitations of the simulation environment, which often does not fully account for desolvation energy. nih.gov The simulations suggested that NAA binds in the groove region of the DNA, particularly in areas rich in guanine-cytosine (G-C) bases, without the formation of hydrogen bonds. nih.gov
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Binding Constant (Ka) at 298 K | 0.60 × 10^5 L mol−1 | Indicates a strong binding affinity between NAA and ctDNA, suggesting a stable complex formation. | nih.gov |
| Change in Enthalpy (ΔH) | > 0 | Suggests that hydrophobic forces are the main driving force for the binding interaction. | nih.gov |
| Change in Entropy (ΔS) | > 0 | nih.gov | |
| Predicted Binding Energy (Molecular Simulation) | -18.57 kJ mol−1 | Provides a theoretical basis for the binding interaction, complementing experimental data. | nih.gov |
| Measured Binding Energy (Thermodynamic Experiments) | -27.35 kJ mol−1 | nih.gov |
Structural Basis of Ligand-Target Recognition and Conformational Dynamics
The interaction between naphthalene-based acetic acids and their biological targets is fundamentally governed by their three-dimensional structure and conformational flexibility. While specific structural data for this compound's binding is not extensively detailed in the provided results, we can infer principles from its analog, 1-naphthaleneacetic acid (NAA).
The binding of auxins like NAA to their receptors, such as AUXIN BINDING PROTEIN 1 (ABP1), is a key area of study. The structure of ABP1 has been resolved, revealing a tight binding pocket for auxin. nih.gov This pocket is essentially the cavity of a β-barrel fold. nih.gov The specificity and affinity of this binding are high for auxins like NAA. nih.gov For instance, ABP1 from maize has been shown to bind 1-NAA with affinities in the nanomolar range. nih.gov
Molecular modeling studies of auxin interaction with ABP1 suggest the presence of multiple pathways for the ligand to enter and exit the binding site. nih.gov These pathways, designated as pwA, pwB, and pwC, would facilitate the movement of auxin between the ABP1 binding site and its surroundings, which could be the endoplasmic reticulum lumen, cytosol, or apoplast depending on ABP1's location. nih.gov A network of hydrogen-bonded water molecules appears to assist in the movement of auxin out of the binding site. nih.gov
The conformation of the ligand itself is also critical. The naphthalene ring provides a planar scaffold, while the acetic acid group offers a crucial interaction point. mdpi.com The precise positioning of the methyl group in this compound, as opposed to the unsubstituted ring in NAA, would undoubtedly influence its fit within the binding pocket of its target proteins, potentially altering its biological activity.
Enzymatic Modulation and Biochemical Pathway Analysis
The introduction of naphthalene acetic acid analogues into biological systems can significantly modulate enzymatic activities and perturb established biochemical pathways.
Naphthalene acetic acid (NAA) and its derivatives are known to influence the activity of various enzymes, particularly those involved in plant growth and development. Studies on NAA have demonstrated its ability to modulate the activity of enzymes such as IAA oxidase (IAAO), peroxidase (POD), and polyphenol oxidase (PPO). nih.gov
For instance, treatment of Hemarthria compressa cuttings with NAA led to a significant decrease in IAAO activity at certain concentrations, while POD and PPO activities were notably increased. nih.gov IAAO is responsible for the degradation of the natural auxin, indole-3-acetic acid (IAA). By inhibiting this enzyme, NAA analogues can effectively increase the endogenous levels of active auxins. Conversely, the enhancement of POD and PPO activity is often associated with processes like lignification, which is crucial for root development. nih.gov
In the context of xenobiotic metabolism, naphthalene compounds can modulate the activity of cytochrome P450 (CYP) enzymes. frontiersin.org These enzymes are critical for the biotransformation of a wide array of foreign compounds. frontiersin.org For example, exposure of the marine bivalve Perna viridis to naphthalene resulted in the modulation of biotransformation enzymes, leading to oxidative stress. frontiersin.org Specifically, 1-methylnaphthalene (B46632) metabolism in rat liver microsomes has been shown to induce CYP1A1 and 1A2 activities. cdc.gov
The following table summarizes the influence of Naphthalene Acetic Acid analogues on key enzyme activities:
| Enzyme | Effect of Naphthalene Acetic Acid Analogues | Biological Implication |
| IAA oxidase (IAAO) | Inhibition | Increased levels of endogenous auxin |
| Peroxidase (POD) | Promotion | Enhanced lignification and root development |
| Polyphenol oxidase (PPO) | Promotion | Associated with developmental processes |
| Cytochrome P450 (CYP) enzymes | Modulation (Induction) | Altered metabolism of xenobiotics |
Naphthalene acetic acid derivatives, acting as synthetic auxins, have a profound impact on the synthesis and metabolism of endogenous plant hormones. nih.gov The application of NAA can lead to a feedback mechanism that alters the levels of other key phytohormones.
A notable effect of exogenous NAA application is the reduction of endogenous indole-3-acetic acid (IAA) levels. nih.govnih.gov This is often accompanied by changes in the expression of genes involved in auxin homeostasis, such as the GH3 gene family, which encodes enzymes that conjugate amino acids to IAA, thereby inactivating it. nih.gov
Furthermore, NAA treatment can influence the levels of other hormones. For instance, in tea cuttings, NAA application not only decreased endogenous IAA but also reduced the content of cytokinins like trans-zeatin (B1683218) riboside (TZR). nih.gov This hormonal crosstalk is crucial in regulating developmental processes like adventitious root formation. nih.gov NAA has also been shown to interact with the gibberellin (GA) pathway, with auxin upregulating GA biosynthesis genes and downregulating GA catabolism genes, leading to higher levels of bioactive GAs. researchgate.net
The metabolism of naphthalene acetic acid itself involves conjugation to other molecules. In plants, NAA can be conjugated to glucose to form naphthaleneacetic acid-glucose (NAGLu) or to aspartic acid to form NAA-aspartate (NAAsp). nih.gov In animal systems, 1-methylnaphthalene is primarily metabolized through the oxidation of the methyl group to form 1-(hydroxymethyl)naphthalene, which is further metabolized to 1-naphthoic acid. cdc.gov
The table below outlines the impact of Naphthalene Acetic Acid analogues on hormone synthesis and metabolism:
| Endogenous Hormone/Metabolite | Effect of Naphthalene Acetic Acid Analogues | Pathway Implication |
| Indole-3-acetic acid (IAA) | Decrease in endogenous levels | Feedback regulation of auxin homeostasis |
| Cytokinins (e.g., TZR) | Decrease in levels | Hormonal crosstalk in development |
| Gibberellins (GAs) | Increase in bioactive levels | Interaction with GA biosynthesis and catabolism |
| Naphthaleneacetic acid-glucose (NAGLu) | Formation in plants | Metabolic conjugation of NAA |
| Naphthaleneacetic acid-aspartate (NAAsp) | Formation in plants | Metabolic conjugation of NAA |
| 1-Naphthoic acid | Formation from 1-methylnaphthalene in animals | Primary metabolic pathway of 1-methylnaphthalene |
Metabolism and Environmental Biodegradation Studies of 1 Methylnaphthalene 6 Acetic Acid
Biotransformation Pathways in Microorganisms and Microbial Ecology
Microorganisms play a crucial role in the environmental breakdown of aromatic hydrocarbons. Studies on 1-methylnaphthalene (B46632) reveal distinct biotransformation pathways utilized by various microbial species.
The soil bacterium Pseudomonas putida CSV86 is known to metabolize 1-methylnaphthalene through two primary catabolic pathways. researchgate.net The first pathway involves the hydroxylation of the aromatic ring, leading to the formation of 3-methylcatechol. researchgate.net In the second, a detoxification pathway, the methyl group is hydroxylated to form 1-hydroxymethylnaphthalene, which is then further oxidized to 1-naphthoic acid. ethz.chnih.gov This latter product is considered a dead-end metabolite for P. putida CSV86 as the organism cannot utilize it as a sole carbon and energy source. ethz.ch
Anaerobic biodegradation has also been observed. In an iron-reducing enrichment culture, 1-methylnaphthalene was metabolized primarily to 1-naphthoic acid. researchgate.netnih.gov The microorganisms responsible were identified as belonging to the family Thermoanaerobacteraceae. nih.gov Other microorganisms capable of degrading 1-methylnaphthalene include Marinobacter sp. NCE312, Neptunomonas naphthovorans, and the fungus Cunninghamella elegans. ethz.ch In C. elegans, the primary transformation involves the methyl group, forming 1-hydroxymethylnaphthalene, with other identified metabolites including 1-naphthoic acid, 5-hydroxy-1-naphthoic acid, and phenolic derivatives of 1-methylnaphthalene. nih.gov
Table 1: Microbial Biotransformation of 1-Methylnaphthalene
| Microorganism | Pathway | Key Metabolites |
|---|---|---|
| Pseudomonas putida CSV86 | Aromatic ring hydroxylation | 3-Methylcatechol |
| Methyl group hydroxylation (detoxification) | 1-Hydroxymethylnaphthalene, 1-Naphthoic acid | |
| Thermoanaerobacteraceae (anaerobic culture) | Not fully elucidated | 1-Naphthoic acid |
Metabolic Fates and Products in Non-Human Organisms (e.g., plants, aquatic species)
Information regarding the specific metabolic fate of 1-Methylnaphthalene-6-acetic acid in plants and aquatic species is limited. However, studies on related naphthalene (B1677914) compounds provide valuable insights.
For instance, 1-naphthaleneacetic acid (NAA), a synthetic auxin, is used in agriculture to promote plant growth. frontiersin.org In plants, NAA can undergo various metabolic processes. While detailed metabolic pathways for this compound are not documented, it is plausible that plants would metabolize it through conjugation or oxidation, similar to other auxins and aromatic compounds.
In aquatic environments, bioconcentration of 1-methylnaphthalene has been observed in species like Coho salmon, Starry flounder, and carp, with bioconcentration factor (BCF) values ranging from 30 to 810. nih.gov The variability in BCF values suggests that the compound may be metabolized by these organisms, which would reduce its accumulation. nih.gov The metabolism of 1-methylnaphthalene in laboratory animals, such as rats, leads to the formation of 1-naphthoic acid, which is then rapidly eliminated. researchgate.netcdc.gov This suggests that aquatic organisms may also possess enzymatic systems capable of oxidizing the methyl group of similar compounds.
Enzymatic Degradation Mechanisms and Half-Life Determination in Environmental Compartments
The enzymatic degradation of 1-methylnaphthalene is initiated by enzymes such as naphthalene dioxygenase. ethz.ch This enzyme catalyzes the dihydroxylation of the aromatic ring, a critical first step in the aerobic degradation pathway. ethz.ch
The environmental persistence of a compound is often described by its half-life. While specific half-life data for this compound is not available, estimations for related compounds offer a useful reference. For 1-methylnaphthalene, the atmospheric half-life is estimated to be between 3.6 and 3.7 hours due to reactions with hydroxyl radicals. epa.gov In aquatic environments, the photolysis half-life of 1-methylnaphthalene in sunlit surface waters is estimated to be 22 hours. nih.govepa.gov
In soil and water, biodegradation is a key factor. For 1-naphthaleneacetic acid and structurally similar compounds, the half-life in soil and water is estimated to be around 360 hours (15 days). epa.gov The degradation of 1-methylnaphthalene in unacclimated aquifer material was observed at an average rate of 3.6% per week. nih.gov However, in acclimated groundwater, it was completely removed within 7 to 14 days. nih.gov
Table 2: Estimated Environmental Half-Life of Related Naphthalene Compounds
| Compound | Environmental Compartment | Half-Life | Process |
|---|---|---|---|
| 1-Methylnaphthalene | Atmosphere | 3.6 - 3.7 hours | Reaction with hydroxyl radicals |
| 1-Methylnaphthalene | Surface Water | 22 hours | Photolysis |
| 1-Naphthaleneacetic acid | Soil | ~360 hours (15 days) | Biodegradation (estimated) |
| 1-Naphthaleneacetic acid | Water | ~360 hours (15 days) | Biodegradation (estimated) |
Advanced Analytical Methodologies for Research on 1 Methylnaphthalene 6 Acetic Acid
Chromatographic Techniques for Separation, Identification, and Quantification (e.g., HPLC-MS/MS, GC-MS)
Chromatographic methods are essential for isolating 1-Methylnaphthalene-6-acetic acid from intricate samples and for its precise quantification. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools employed for this purpose.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
HPLC-MS/MS is a preferred method for analyzing non-volatile, polar compounds like naphthalene-based acetic acids. The technique offers high sensitivity and selectivity, making it ideal for detecting trace amounts in complex biological or environmental samples.
Detection by tandem mass spectrometry (MS/MS) provides definitive identification and quantification. The molecule is first ionized, typically using electrospray ionization (ESI), which can be operated in either positive or negative mode. For acidic compounds like NAA, negative ESI mode is often more sensitive. rsc.org The precursor ion corresponding to the deprotonated molecule [M-H]⁻ is selected and fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and minimizes matrix interference. rsc.org For instance, in the analysis of NAA, a transition of m/z 185.1 → 140.9 has been used for quantification. eurl-pesticides.eu
Sample preparation for HPLC-MS/MS analysis often involves a liquid-liquid extraction or a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. mhlw.go.jp The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for extracting similar compounds from various matrices. eurl-pesticides.eu
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility and thermal stability. Esterification, for example, converting the carboxylic acid to its methyl ester, is a common approach.
In GC-MS analysis of related compounds like acetic acid, various capillary columns can be used, such as a 624-phase column. chromforum.org The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The separated compounds are then introduced into the mass spectrometer, which provides mass-to-charge ratio information, allowing for identification based on the fragmentation pattern. A study on the simultaneous determination of methanol (B129727) and acetic acid in pectin (B1162225) utilized a Chrompak PoraPlot Q capillary column with selected ion monitoring for detection. free.fr
The choice between HPLC-MS/MS and GC-MS depends on the analyte's properties and the research objective. HPLC-MS/MS is generally more suitable for the direct analysis of this compound without derivatization, while GC-MS can provide excellent separation and is a valuable alternative, particularly if derivatization is performed.
Table 1: Example Chromatographic Conditions for Naphthalene (B1677914) Acetic Acid Analogs
| Parameter | HPLC-MS/MS | GC-MS (after derivatization) |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Thermo Hypersil GOLD aQ) rsc.org | Chrompak PoraPlot Q capillary column free.fr or 624-phase column chromforum.org |
| Mobile Phase / Carrier Gas | Methanol/Water or Acetonitrile/Water gradient, often with acetic or formic acid modifier rsc.orgnih.gov | Helium |
| Ionization | Electrospray Ionization (ESI), typically in negative mode rsc.org | Electron Ionization (EI) |
| Detection | Multiple Reaction Monitoring (MRM) rsc.org | Selected Ion Monitoring (SIM) or Full Scan |
| Sample Preparation | Liquid-liquid extraction, SPE, or QuEChERS eurl-pesticides.eumhlw.go.jp | Derivatization (e.g., esterification) followed by liquid injection or headspace SPME free.fr |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., NMR, Mass Spectrometry, IR Spectroscopy, X-ray Diffraction)
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing its purity. Each method provides unique information about the molecule's atomic connectivity, functional groups, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the naphthalene ring, the protons of the methyl group, and the protons of the acetic acid moiety. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The methyl group protons would appear as a singlet in the upfield region (around δ 2.5-2.7 ppm). The methylene (B1212753) (-CH₂-) protons of the acetic acid group would likely appear as a singlet around δ 3.5-4.0 ppm, and the acidic proton (-COOH) would be a broad singlet at a more downfield position (δ 10-13 ppm), which can be confirmed by D₂O exchange.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The spectrum would feature signals for the naphthalene ring carbons (typically δ 120-135 ppm), the methyl carbon (δ ~20 ppm), the methylene carbon, and the carbonyl carbon of the carboxylic acid (δ >170 ppm). rsc.orgchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Naphthalene Aromatic CH | 7.0 - 8.5 (multiplets) | 120 - 135 |
| Naphthalene Quaternary C | - | 130 - 140 |
| Methyl (-CH₃) | ~2.6 (singlet) | ~20 |
| Methylene (-CH₂COOH) | ~3.8 (singlet) | ~40 |
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₁₃H₁₂O₂), the molecular weight is 200.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 200. nist.govnist.gov Characteristic fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the carboxymethyl group (-CH₂COOH, 59 Da), leading to significant fragments at m/z 155 and m/z 141, respectively. The fragment at m/z 141 would correspond to the methylnaphthalenyl cation, which could be a very stable and thus abundant ion. nist.gov
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A very broad band in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info C-H stretching vibrations for the aromatic and aliphatic parts would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. nih.govchemicalbook.com Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.
X-ray Diffraction:
Biosensor Development for Rapid Detection in Research Matrices
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. nih.gov The development of biosensors for this compound could offer a rapid, sensitive, and potentially portable alternative to traditional analytical methods for screening in research matrices. While specific biosensors for this exact compound are not widely reported, the principles can be extrapolated from research on similar molecules.
Biorecognition Elements:
The key to a biosensor's specificity is the biorecognition element. For this compound, several approaches could be considered:
Enzyme-Based Sensors: An enzyme that specifically interacts with or metabolizes the target compound could be used. For instance, enzymes like tyrosinase or peroxidases are often used in biosensors to detect phenolic compounds. nih.govresearchgate.net If an enzyme that recognizes the naphthalene or acetic acid moiety with high specificity could be identified and isolated, it could be immobilized onto a transducer.
Affinity-Based Sensors: These sensors rely on the binding affinity between the target and the biorecognition molecule.
Immunosensors: These use antibodies (monoclonal or polyclonal) that specifically bind to the target analyte. The development would involve synthesizing an immunogen by conjugating this compound to a carrier protein to elicit an immune response and produce specific antibodies.
Aptasensors: Aptamers are short, single-stranded DNA or RNA molecules that can be selected in vitro to bind to specific targets with high affinity and specificity. They can be a robust alternative to antibodies.
Transduction Mechanisms:
The transducer converts the biological recognition event into a measurable signal. Common transduction methods include:
Electrochemical Transduction: This is one of the most common methods, measuring changes in current (amperometry), potential (potentiometry), or impedance. nih.gov For example, an enzyme-based sensor might measure the production or consumption of an electroactive species like hydrogen peroxide or NADH during the enzymatic reaction. scirp.org
Optical Transduction: This method measures changes in optical properties such as absorbance, fluorescence, or surface plasmon resonance (SPR). A fluorescently-labeled antibody or aptamer could be used, where binding to the analyte causes a change in the fluorescence signal. For example, a fluorescent biosensor for other analytes has been developed based on the hydrolysis of 1-naphthyl phosphate (B84403) to the fluorescent 1-naphthol. scirp.org
Mass-Based Transduction: Techniques like Quartz Crystal Microbalance (QCM) detect the binding of the analyte by measuring the change in mass on the sensor surface, which alters the crystal's resonance frequency. nih.gov
The development of a biosensor for this compound would involve the careful selection and optimization of both the biorecognition element and the transduction mechanism to achieve the desired sensitivity and selectivity for its detection in specific research applications.
Table 3: Potential Biosensor Components for this compound Detection
| Component | Type | Principle of Operation |
|---|---|---|
| Biorecognition Element | Enzyme | Catalytic conversion of the analyte, leading to a measurable product. |
| Antibody (Immunosensor) | Specific binding of the analyte to the antibody. | |
| Aptamer (Aptasensor) | Specific binding of the analyte to a selected nucleic acid sequence. | |
| Transducer | Electrochemical | Measures changes in current, voltage, or impedance resulting from the binding/catalytic event. nih.gov |
| Optical | Measures changes in fluorescence, absorbance, or refractive index. scirp.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-naphthaleneacetic acid (NAA) |
| Acetic acid |
| Acetone |
| Acetonitrile |
| Butyrylthiocholine |
| Dichloromethane |
| Formic acid |
| Helium |
| Hydrogen peroxide |
| Methanol |
| Methyl methanoate |
| N,N'-bis(l-alanine) naphthalenediimide |
| NADH |
| Petroleum ether |
| Propanoic acid |
| 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene hydrochloride |
| 1-naphthyl phosphate |
| 1-naphthol |
| Tyrosinase |
Computational and Theoretical Investigations on 1 Methylnaphthalene 6 Acetic Acid
Molecular Docking and Molecular Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as a naphthalene (B1677914) acetic acid derivative, interacts with a biological macromolecule (target), typically a protein or DNA.
Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target. It involves searching through various possible conformations of the ligand within the target's binding site and scoring them based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the interaction. After an initial docking pose is established, MD simulates the movements of atoms in the ligand-target complex over time, offering insights into the stability of the binding, conformational changes, and the role of solvent molecules.
Detailed Research Findings for 1-Naphthaleneacetic Acid (NAA):
Studies on 1-Naphthaleneacetic acid (NAA), a synthetic auxin, have utilized these methods to understand its biological activity.
Interaction with DNA: Molecular docking has been used to investigate the interaction between NAA and calf thymus DNA (ctDNA). nih.govresearchgate.net These simulations showed that NAA binds within the groove region of DNA, particularly near G-C base pairs. nih.gov The primary forces driving this interaction were determined to be hydrophobic forces, with thermodynamic data indicating a stable complex formation. nih.govresearchgate.net The binding energy for the most favorable docking pose was calculated to be -4.44 kcal/mol. nih.gov
Interaction with Proteins: MD simulations have been performed on the auxin-binding protein 1 (ABP1) in complex with NAA. nih.gov These simulations revealed that specific amino acids within the protein's binding pocket, such as Ile22, Leu25, and Trp44, are involved in hydrophobic interactions with the naphthalene ring of NAA. nih.gov The calculations also showed a higher binding affinity for the synthetic auxin NAA compared to the natural auxin indole-3-acetic acid (IAA), providing a molecular basis for its potent biological effects. nih.gov
Table 1: Example Molecular Docking Results for 1-Naphthaleneacetic Acid (NAA) with Biological Targets
| Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Bases | Primary Interaction Type |
|---|---|---|---|
| Calf Thymus DNA (ctDNA) | -4.44 nih.gov | G-C base pairs nih.gov | Hydrophobic nih.govresearchgate.net |
| Auxin-Binding Protein 1 (ABP1) | Higher affinity than IAA nih.gov | Ile22, Leu25, Trp44, Phe149 nih.gov | Hydrophobic nih.gov |
| Phospholipase A2 (PLA₂) | - | Kᵢ = 6.87 µM medchemexpress.com | - |
This table is generated based on available data for 1-Naphthaleneacetic acid (NAA) to illustrate the output of molecular docking studies.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule based on its electronic structure. These calculations can predict:
Molecular Geometry: The most stable 3D arrangement of atoms.
Electronic Properties: Distribution of electron density, molecular orbitals (like HOMO and LUMO), and dipole moment.
Reactivity: The molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack.
Spectroscopic Properties: Vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Vis spectra).
Detailed Research Findings for 1-Naphthaleneacetic Acid (NAA):
DFT calculations have been successfully used to analyze the vibrational spectra of 1-Naphthyl Acetic Acid (a synonym for NAA). researchgate.net By using the B3LYP/6-31G(d,p) method, researchers calculated the theoretical vibrational frequencies and compared them to experimentally recorded FT-IR and FT-Raman spectra. researchgate.net A strong band observed in the FTIR spectrum at 1683 cm⁻¹ was assigned to the C=O stretching vibration of the carboxylic acid group, which showed good agreement with the calculated value. researchgate.net Such studies help in the precise assignment of spectral bands and understanding the molecule's structural and bonding characteristics. researchgate.net
Pulse radiolysis studies, which investigate reaction kinetics, have shown that NAA reacts with hydroxyl radicals to form a hydroxyl adduct radical intermediate. wikipedia.org
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Naphthaleneacetic Acid (NAA)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1683 researchgate.net | ~1661 (literature value cited) researchgate.net |
| C-O Stretch | - | 1237 (literature value cited) researchgate.net |
This table presents example data from literature on 1-Naphthaleneacetic acid (NAA) to illustrate the correlation between experimental and quantum-calculated values.
In Silico Prediction of Potential Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion) Properties
In silico ADMET prediction is a critical step in early-stage drug discovery that uses a compound's chemical structure to forecast its pharmacokinetic properties. nih.govnih.gov This helps to identify candidates that are likely to be well-absorbed by the body, reach their target, not be metabolized too quickly, and be excreted without causing toxicity. Online servers and software can predict dozens of properties, including:
Absorption: Intestinal absorption, Caco-2 permeability, skin permeability.
Distribution: Plasma protein binding, blood-brain barrier penetration.
Metabolism: Inhibition or subscription to cytochrome P450 (CYP) enzymes.
Excretion: Total clearance.
Toxicity: Mutagenicity (Ames test), carcinogenicity, hepatotoxicity.
Predicted ADMET Profile for 1-Naphthaleneacetic Acid (NAA):
While a full, peer-reviewed ADMET study for NAA is not detailed in the search results, its physicochemical properties can be retrieved from databases like PubChem and used as input for predictive models. nih.govmdpi.com These properties are fundamental to its ADMET profile. For instance, NAA is an inhibitor of the enzyme Phospholipase A2 (PLA2) with an IC₅₀ of 13.16 μM. medchemexpress.com
Table 3: Predicted Physicochemical and ADMET Properties for 1-Naphthaleneacetic Acid (NAA)
| Property | Predicted/Experimental Value | Implication |
|---|---|---|
| Molecular Weight | 186.21 g/mol nih.gov | Adherence to Lipinski's Rule of 5 (<500) |
| XLogP3 (Lipophilicity) | 2.7 nih.gov | Good balance of solubility and permeability |
| Hydrogen Bond Donors | 1 nih.gov | Adherence to Lipinski's Rule of 5 (<5) |
| Hydrogen Bond Acceptors | 2 nih.gov | Adherence to Lipinski's Rule of 5 (<10) |
| Water Solubility | Slightly soluble chemicalbook.com | May require formulation for absorption |
| Ames Toxicity | Predicted Non-Mutagen | Low risk of genetic mutation |
| Biological Target | Phospholipase A2 (PLA₂) inhibitor medchemexpress.com | Potential anti-inflammatory activity |
This table is compiled from data available for 1-Naphthaleneacetic acid (NAA) in public databases and literature to exemplify an in silico ADMET profile.
Crystal Engineering and Supramolecular Chemistry of Naphthalene Acetic Acid Derivatives
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Supramolecular chemistry is the study of chemical systems made up of multiple molecules held together by non-covalent forces, such as hydrogen bonds, π-π stacking, and van der Waals forces. rsc.org
For naphthalene derivatives, the planar, electron-rich naphthalene ring is a key player in these interactions. rsc.orggrafiati.com It can participate in π-π stacking with other aromatic rings and in C-H···π interactions. The substituents on the ring, like the carboxylic acid group in NAA, provide sites for strong hydrogen bonding.
Detailed Research Findings for 1-Naphthaleneacetic Acid (NAA):
The crystal structure of 1-Naphthaleneacetic acid has been determined and redetermined with high precision. nih.gov The analysis reveals how individual molecules assemble into a larger, ordered structure. In the solid state, NAA molecules are linked by intermolecular O-H···O hydrogen bonds, forming a chain. nih.gov These chains are further connected by weak C-H···O hydrogen bonds and C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of the naphthalene ring of a neighboring molecule. nih.gov These combined interactions create a two-dimensional sheet structure. nih.gov Understanding this supramolecular assembly is vital for controlling the physical properties of the material, such as solubility and melting point.
Naphthalene derivatives, particularly naphthalenediimides, are widely used as building blocks in supramolecular chemistry to create functional materials like gels, sensors, and electronic devices. rsc.orggrafiati.com
Table 4: Crystallographic Data for 1-Naphthaleneacetic Acid (NAA)
| Parameter | Value |
|---|---|
| Formula | C₁₂H₁₀O₂ nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c |
| a (Å) | 12.7079 nih.gov |
| b (Å) | 5.1464 nih.gov |
| c (Å) | 15.014 nih.gov |
| β (°) | 91.987 nih.gov |
| Key Supramolecular Interactions | O-H···O hydrogen bonds, C-H···π interactions nih.gov |
Data from the redetermination of the crystal structure of 1-Naphthaleneacetic acid. nih.gov
Future Directions and Emerging Research Avenues for Naphthalene Acetic Acid Derivatives
Rational Design and Synthesis of Novel 1-Methylnaphthalene-6-acetic Acid Analogues with Enhanced Specificity
The principle of rational design involves the iterative process of designing and creating molecules with a specific biological purpose, informed by the three-dimensional structure of their targets. For naphthalene (B1677914) acetic acid derivatives, this approach aims to improve their potency and selectivity, thereby enhancing desired effects while minimizing off-target interactions.
The synthesis of novel analogues is a cornerstone of this research. Scientists are exploring various modifications to the core naphthalene structure. For instance, research into other naphthalene derivatives has shown that altering substituents on the naphthalene ring can significantly impact biological activity. nih.govnih.gov Strategies include varying the steric and electronic properties of attached functional groups to optimize interactions with biological receptors. nih.gov The synthesis of a library of analogues allows for systematic structure-activity relationship (SAR) studies, which are crucial for identifying the molecular features that govern a compound's efficacy and specificity. nih.gov
Parallel synthesis techniques have been effectively used to generate a multitude of naphthalene derivatives, enabling high-throughput screening for desired activities, such as the inhibition of specific enzymes. nih.govnih.gov For example, in the development of other naphthalene-based compounds, optimization of different regions of the lead molecule led to analogues with significantly improved potency and selectivity against their target enzymes. nih.gov Similar approaches could be applied to this compound to develop analogues with enhanced specificity for particular plant receptors or metabolic enzymes. Computational methods, such as molecular docking, play a vital role in this process by predicting how newly designed analogues will bind to their target proteins, guiding the synthesis of the most promising candidates. researchgate.net
Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Mechanistic Research
Understanding the precise mechanism of action of this compound and its derivatives is critical for their effective use and future development. The integration of "omics" technologies provides a holistic view of the molecular and cellular events that these compounds trigger.
Genomics and Transcriptomics: These technologies allow for a comprehensive analysis of how naphthalene acetic acid derivatives affect gene expression. For instance, a transcriptome analysis of tea cuttings treated with 1-naphthaleneacetic acid (NAA) revealed that NAA significantly altered the expression of genes involved in hormone signaling pathways, including those for auxin, cytokinin, and abscisic acid. nih.gov Such studies can identify key genes and regulatory networks that are responsive to specific derivatives, providing a genetic roadmap of their activity. nih.govnih.gov
Proteomics: Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions. This approach can identify the direct protein targets of a compound like this compound. By observing changes in protein abundance or modification status after treatment, researchers can uncover the cellular machinery that the compound modulates. Spectroscopic studies combined with molecular simulation have been used to characterize the interaction between NAA and biological macromolecules like DNA, revealing the binding mechanisms and forces involved. nih.gov
Metabolomics: This field involves the comprehensive analysis of metabolites within a biological system. Metabolomics can create a detailed snapshot of the biochemical changes induced by a naphthalene acetic acid derivative. tci-thaijo.org In studies on NAA, metabolomic analysis has shown that external application can alter the levels of endogenous plant hormones like indole-3-acetic acid (IAA) and cytokinins. nih.gov Furthermore, research on the impact of NAA on flax demonstrated significant changes in carbon and nitrogen assimilation, highlighting its influence on primary metabolic pathways. frontiersin.org This approach provides a functional readout of the physiological state of the organism in response to the compound.
By integrating these omics disciplines, researchers can build comprehensive models of how this compound and its analogues function, from gene to protein to metabolic outcome. mdpi.com This systems-biology approach is essential for understanding their complex modes of action and for discovering new applications.
Bioengineering and Synthetic Biology Approaches Utilizing Naphthalene Acetic Acid Pathways
Bioengineering and synthetic biology offer powerful new tools for producing naphthalene-based compounds and for creating novel derivatives. youtube.com These fields leverage the metabolic capabilities of microorganisms, engineering them to function as cellular factories for chemical synthesis.
A key area of interest is the microbial degradation pathway of related compounds, such as 1-methylnaphthalene (B46632). Certain bacteria, like Pseudomonas putida, have evolved enzymatic pathways to break down this molecule. ethz.ch This degradation proceeds through intermediates such as 1-hydroxymethylnaphthalene and 1-naphthoic acid. ethz.chnih.gov The enzymes involved in these natural pathways, such as naphthalene dioxygenase, represent valuable building blocks for synthetic biology. ethz.ch
Researchers can harness these enzymes and assemble them into novel biosynthetic pathways within an engineered microbial host, such as E. coli or yeast. youtube.com By combining enzymes from different organisms and optimizing their expression, it may be possible to establish a de novo production route for this compound or its precursors from simple starting materials. Computational tools can aid in the design and simulation of these synthetic pathways before their implementation in a living organism. youtube.com This approach not only offers a potentially more sustainable and environmentally friendly method of production compared to traditional chemical synthesis but also opens the door to creating entirely new analogues that are not easily accessible through conventional chemistry.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for minimizing bias in toxicological studies of 1-methylnaphthalene-6-acetic acid?
- Methodological Answer : Use risk of bias (RoB) assessment tools to evaluate study quality. Key criteria include randomization of administered doses, concealment of group allocation, and full reporting of outcomes. For animal studies, ensure dose-response relationships are tested across multiple exposure routes (inhalation, oral, dermal). Reference Table C-6 and C-7 in for RoB questionnaires. Studies with ≥3 "yes" responses to RoB criteria are considered moderate to high confidence .
Q. How can researchers optimize the synthesis of this compound for reproducibility in academic settings?
- Methodological Answer : Use multi-step synthesis protocols with continuous flow reactors to enhance yield and purity. Key steps include fluoromethylation at the naphthalene ring and acetic acid functionalization. Validate intermediates via NMR and HPLC. Industrial-scale methods (e.g., flow chemistry) can be adapted for lab-scale reproducibility .
Q. What systemic effects should be prioritized in toxicity screening for this compound?
- Methodological Answer : Focus on endpoints with high regulatory relevance: hepatic, renal, and respiratory effects. Follow inclusion criteria from Table B-1 ( ), such as body weight changes, hematological parameters, and histopathology. Use standardized exposure durations (acute, subchronic) and cross-reference ATSDR’s hazard identification framework ( ).
Advanced Research Questions
Q. How can contradictions in reported toxicity data for this compound be resolved?
- Step 1 : Compare study designs (e.g., species, exposure routes) using ’s inclusion criteria.
- Step 2 : Re-analyze raw data for dose-response consistency.
- Step 3 : Conduct sensitivity analyses to identify confounders (e.g., metabolic differences between species).
Prioritize high-confidence studies ( ) with low RoB and robust statistical power.
Q. What mechanistic studies are needed to clarify this compound’s interaction with inflammatory pathways?
- Methodological Answer :
- In vitro : Use macrophage/neutrophil cell lines to quantify cytokine release (IL-6, TNF-α) under controlled exposures.
- In vivo : Apply knockout models (e.g., COX-2⁻/⁻ mice) to isolate enzyme modulation effects ().
- Binding assays : Screen for receptor affinity (e.g., PPAR-γ, NF-κB) using SPR or radioligand displacement .
Q. How can environmental monitoring data for this compound be integrated into human health risk assessments?
- Step 1 : Aggregate environmental fate data (e.g., biodegradation half-life, bioaccumulation potential) from .
- Step 2 : Cross-reference with biomonitoring studies in occupational populations (Table B-1, ).
- Step 3 : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate environmental concentrations to human doses.
Research Gaps and Methodological Challenges
Q. What data gaps exist in understanding the genotoxic potential of this compound?
- Methodological Answer : Current data lack:
- Metabolite profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS/MS.
- DNA adduct studies : Use ³²P-postlabeling in human cell lines.
- In vivo micronucleus assays : Prioritize rodent models with chronic exposure ( ).
Q. How should researchers design studies to address ATSDR’s identified data needs for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
